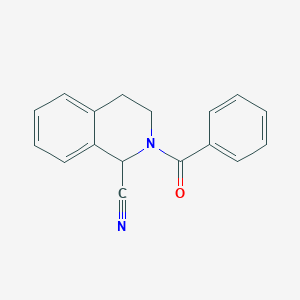

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

Description

Properties

IUPAC Name |

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYGZUQJXUYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62172-57-0 | |

| Record name | NSC114983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Cyclization

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. In the context of isoquinoline derivatives, this method has been adapted to install the benzoyl group at position 2. Starting with a 3,4-dihydroisoquinoline precursor, the acylation proceeds via activation of the aromatic ring using polyphosphoric acid (PPA) or Lewis acids. For instance, homoveratrylamine derivatives undergo Friedel-Crafts acylation with benzoic acid derivatives in PPA, yielding ketoamide intermediates . These intermediates are subsequently reduced using NaBH₄ in methanol, achieving 85–90% yields of hydroxyamides . Cyclization of hydroxyamides with catalytic p-toluenesulfonic acid (PTSA) in dichloromethane completes the formation of the 1,2,3,4-tetrahydroisoquinoline scaffold .

To introduce the carbonitrile group, nitrile-containing Grignard reagents have been employed. For example, reaction of ketoamides with organomagnesium compounds (e.g., CH₃MgBr or C₆H₅MgBr) generates disubstituted intermediates, which undergo acid-catalyzed cyclization to yield 1,1-disubstituted derivatives . While this method primarily targets 1,1-disubstituted compounds, modifications to the Grignard reagent (e.g., using cyanide sources) could enable direct incorporation of the carbonitrile group.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | PPA, Benzoic Acid | 85–90 | |

| Reduction | NaBH₄, MeOH | 85–90 | |

| Cyclization | PTSA, CH₂Cl₂, rt, 30 min | 90–97 |

Castagnoli–Cushman Reaction for Scaffold Assembly

The Castagnoli–Cushman reaction (CCR) offers a streamlined approach to construct 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can be modified to introduce the carbonitrile group. This one-pot reaction involves the condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines . While the standard CCR produces carboxylic acid derivatives at position 4, post-synthetic modifications (e.g., decarboxylation or substitution) could replace the carboxylic acid with a nitrile group.

For example, treatment of CCR products with ammonium chloride in the presence of cyanide sources (e.g., KCN) under acidic conditions facilitates nucleophilic substitution, converting the carboxylic acid to a carbonitrile . This method requires precise control of reaction conditions to avoid over-cyanation or side reactions.

Key Data:

Multi-component reactions (MCRs) enable simultaneous introduction of multiple functional groups. A silver triflate (AgOTf)-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, sulfonohydrazides, and nitriles has been reported for synthesizing pyrazolo[5,1-a]isoquinolin-2-amines . Adapting this methodology, 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile could be synthesized by replacing sulfonohydrazides with benzoyl hydrazines and optimizing nitrile participation.

In this approach, the nitrile acts as both a reactant and a directing group. The reaction proceeds via alkyne activation, followed by cyclization and nitrile incorporation. While yields for analogous compounds range from 50% to 65%, further optimization (e.g., solvent selection or catalyst loading) could improve efficiency .

Cyclization of Bromo-Isocyanoalkylbenzenes

A novel method for synthesizing 3,3-disubstituted 3,4-dihydroisoquinolines involves the reaction of 1-bromo-2-(bromomethyl)benzenes with (1-isocyano-1-lithioalkyl)benzenes . Treatment with butyllithium at –78°C induces cyclization, forming the dihydroisoquinoline core. Introducing a benzoyl group via subsequent acylation (e.g., benzoyl chloride) and nitrile incorporation via substitution (e.g., NaCN) completes the synthesis.

This method offers excellent regioselectivity and functional group tolerance. For example, reactions with aryl-substituted isocyanides achieve yields of 60–70% for the cyclized product .

Key Data:

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Bromo-2-(bromomethyl)benzene | Butyllithium, THF, –78°C | 60–70 |

Post-Synthetic Modification of Isoquinoline Derivatives

Existing isoquinoline derivatives can be modified to introduce the benzoyl and carbonitrile groups. For example, 1-cyano-3,4-dihydroisoquinoline undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃, yielding the target compound. This two-step process avoids the need for complex multi-component systems but requires stringent control of acylation conditions to prevent over-substitution.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, Benzoyl Chloride | 70–75 |

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

The compound 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile (CAS No. 62172-57-0) is a notable member of the isoquinoline family, recognized for its diverse applications in scientific research and potential therapeutic uses. This article explores its applications in various fields, including medicinal chemistry, biological research, and industrial applications, supported by relevant data and insights.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent . Its derivatives have been explored for:

- Anticancer Activity : Studies indicate that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, compounds related to 2-benzoyl-3,4-dihydro-1H-isoquinoline have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

- Multidrug Resistance Reversal : Certain derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. This property enhances the efficacy of existing chemotherapeutic agents .

Biological Research

In addition to anticancer properties, this compound has been investigated for:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment .

Industrial Applications

The compound's unique chemical structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and pharmaceuticals due to its versatility in chemical reactions.

Antiproliferative Activity of 2-benzoyl-3,4-dihydro-1H-isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-benzoyl-3,4-dihydro-1H-isoquinoline | HeLa | < 20 | Cytotoxicity |

| 2-benzoyl-3,4-dihydro-1H-isoquinoline | A549 | < 21 | P-glycoprotein inhibition |

| Derivative X | HCT116 | < 15 | Cytotoxicity |

| Derivative Y | RD | < 10 | Multidrug resistance reversal |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various isoquinoline derivatives on multiple cancer cell lines. Among them, 2-benzoyl-3,4-dihydro-1H-isoquinoline exhibited significant antiproliferative activity with IC50 values indicating effectiveness in low micromolar concentrations. The study highlighted the potential of these compounds in developing new cancer therapies.

Case Study 2: Multidrug Resistance Reversal

Research focused on the ability of certain derivatives of 2-benzoyl-3,4-dihydro-1H-isoquinoline to reverse multidrug resistance in cancer cells. The findings demonstrated that these compounds could effectively inhibit P-glycoprotein activity, suggesting a pathway for enhancing the efficacy of conventional chemotherapy drugs.

Mechanism of Action

The mechanism of action of 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.

1H-Pyrazolo[3,4-b]quinolines: These compounds also belong to the class of isoquinoline derivatives and have similar chemical properties.

Uniqueness

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile (CAS No. 62172-57-0) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is , with a molecular weight of 262.3 g/mol. The compound features a unique structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : It could bind to receptors modulating signaling pathways related to cell growth and apoptosis.

Research indicates that the compound exhibits potential as an antiproliferative agent , particularly against various cancer cell lines.

Anticancer Properties

Studies have highlighted the compound's effectiveness against several cancer types:

| Cancer Type | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Rhabdomyosarcoma | RD | <100 |

| Colon Cancer | HCT116 | <21 |

| Cervical Adenocarcinoma | HeLa | <21 |

| Lung Adenocarcinoma | A549 | <21 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant efficacy in low micromolar ranges for multiple cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies report:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative effects of isoquinoline derivatives, researchers synthesized various analogs of this compound. The results indicated that modifications at the C2 position significantly influenced anticancer activity, with certain derivatives exhibiting enhanced potency against the tested cancer cell lines .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of several isoquinoline derivatives, including our compound of interest. The study demonstrated that structural variations could lead to significant differences in antimicrobial efficacy, emphasizing the importance of chemical modifications in enhancing biological activity .

Q & A

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict solubility in polar aprotic solvents (DMF > DMSO). Quantum mechanical calculations (MP2/cc-pVTZ) estimate reaction barriers for nucleophilic attacks (ΔG‡ ~25 kcal/mol). These models guide solvent selection (e.g., acetonitrile for SN2 reactions) and reduce experimental trial runs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.